3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline
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Overview
Description
3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of
Preparation Methods
The synthesis of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline typically involves the cyclopropanation of an appropriate precursor with a trifluoromethylating agent. One common method includes the use of diazo compounds in the presence of a catalyst to introduce the cyclopropyl ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted anilines and cyclopropylamines. Compared to these compounds, 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is unique due to its specific stereochemistry and the presence of both the trifluoromethyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMSYPHSYJUPSR-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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